5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene
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Overview
Description
5-methyl-1,3,4,13-tetrazatricyclo[74002,7]trideca-2(7),3,5,8,12-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene typically involves multiple steps, starting from simpler organic precursors. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the tricyclic structure. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and employing continuous flow techniques to enhance yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.
Scientific Research Applications
5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 12-chloro-5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene
- 13-methyl-1,3,6,8-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene-4,5-dicarbonitrile
Uniqueness
5-methyl-1,3,4,13-tetrazatricyclo[74002,7]trideca-2(7),3,5,8,12-pentaene is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
14628-64-9 |
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Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene |
InChI |
InChI=1S/C10H10N4/c1-7-5-8-6-9-3-2-4-11-14(9)10(8)13-12-7/h4-6H,2-3H2,1H3 |
InChI Key |
UXOBIRRKGWWZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=N1)N3C(=C2)CCC=N3 |
Origin of Product |
United States |
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